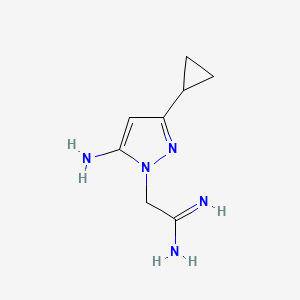
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C8H13N5 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of the cyclopropyl group and the amino substituent enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃N₅ |
| Molecular Weight | 165.22 g/mol |
| Solubility | Soluble in DMSO and methanol |
The precise mechanism of action for this compound remains under investigation. However, compounds with similar pyrazole structures have been shown to interact with various biological pathways, including kinase inhibition and anti-inflammatory responses.
Biochemical Pathways
Research indicates that pyrazole derivatives can modulate kinase activity, particularly within the cyclin-dependent kinase (CDK) family. For instance, studies have demonstrated that related compounds can selectively inhibit CDK16, an important target in cancer therapeutics .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole-based compounds. For example, a derivative similar to this compound exhibited notable cytotoxicity against various cancer cell lines, including breast and cervical cancer cells. In vitro assays revealed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds like this compound may inhibit pro-inflammatory cytokines and modulate immune responses, providing a therapeutic avenue for inflammatory diseases .
Case Studies
Case Study 1: Kinase Inhibition
A study conducted on related pyrazole compounds demonstrated their efficacy as selective inhibitors of CDK16. The lead compound showed an EC50 value of 33 nM against CDK16, indicating strong potency . This suggests that this compound could exhibit similar or enhanced inhibitory effects.
Case Study 2: Anticancer Efficacy
In another investigation, a series of pyrazole derivatives were tested against different cancer cell lines. The results indicated that modifications at the pyrazole ring significantly influenced anticancer activity, emphasizing the importance of structural optimization in drug development .
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7(10)4-13-8(11)3-6(12-13)5-1-2-5/h3,5H,1-2,4,11H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRRCPYXLYLMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















